3-Chloroisonicotinaldehyde
Overview
Description
3-Chloroisonicotinaldehyde is an organic compound with the molecular formula C6H4ClNO and a molecular weight of 141.56 g/mol . It is a derivative of isonicotinaldehyde, where a chlorine atom is substituted at the third position of the pyridine ring. This compound is known for its slightly pale yellow to yellow crystalline powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroisonicotinaldehyde can be synthesized through various methods. One common approach involves the chlorination of isonicotinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires a solvent like dichloromethane and is conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisonicotinaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloroisonicotinic acid.
Reduction: 3-Chloroisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloroisonicotinaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways . For instance, it can act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 3-Chloro-4-pyridinecarboxaldehyde
- 3-Chloropyridine-4-carboxaldehyde
- 3-Chloroisonicotinic acid
Comparison: 3-Chloroisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
3-Chloroisonicotinaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 143.55 g/mol
- Structure : The compound features a pyridine ring with a chloro substituent at the 3-position and an aldehyde functional group.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound acts as an electrophile, interacting with nucleophilic sites on enzymes, which can inhibit their activity and disrupt cellular processes .
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function.
- Antimicrobial Activity : Research indicates that it may interfere with essential bacterial functions, potentially leading to cell death.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of specific enzymes crucial for bacterial survival.
Anticancer Potential
Research is ongoing into the anticancer properties of this compound. Preliminary findings suggest:
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL, indicating strong antibacterial potential.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed when administered orally or via other routes.
- Distribution : It interacts with transporters that facilitate its movement across cellular membranes.
- Metabolism : Undergoes metabolic transformations that may enhance or diminish its bioactivity.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Isonicotinaldehyde | No chlorine | Less reactive; lower antimicrobial activity |
3-Bromoisonicotinaldehyde | Bromine instead of chlorine | Different reactivity; potential for similar activities |
3-Amino-2-chloroisonicotinaldehyde | Amino group present | Enhanced solubility; potential enzyme inhibition |
Properties
IUPAC Name |
3-chloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGDKOQPJCOCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376646 | |
Record name | 3-Chloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72990-37-5 | |
Record name | 3-Chloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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